molecular formula C18H11F2N3O3 B2441335 N-(2,5-difluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1004743-59-2

N-(2,5-difluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2441335
CAS No.: 1004743-59-2
M. Wt: 355.301
InChI Key: LIEFPMQSWNYOIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-difluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C18H11F2N3O3 and its molecular weight is 355.301. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F2N3O3/c19-10-5-6-12(20)13(7-10)22-15(24)8-23-9-21-16-11-3-1-2-4-14(11)26-17(16)18(23)25/h1-7,9H,8H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEFPMQSWNYOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-difluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and mechanisms of action based on available research findings.

  • Molecular Formula : C18H11F2N3O3
  • Molecular Weight : 355.301 g/mol
  • Purity : Typically around 95% .

Synthesis

The synthesis of this compound generally involves multi-step organic reactions. Key steps include:

  • Formation of the Benzofuro[3,2-d]pyrimidine Core : Achieved through cyclization reactions involving substituted benzofurans and pyrimidines.
  • Introduction of the Difluorophenyl Group : This step typically involves nucleophilic substitution reactions where a difluorobenzyl halide reacts with the benzofuro[3,2-d]pyrimidine core .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds with similar structural motifs have shown promising antimicrobial activity against various pathogens when evaluated using tube dilution techniques.
  • Comparison with Standards : Some derivatives have demonstrated effectiveness comparable to standard antimicrobial agents like ciprofloxacin and fluconazole .

Anticancer Activity

The compound's potential anticancer properties have also been explored:

  • MTT Assay Results : Preliminary studies suggest that certain derivatives exhibit notable anticancer activity, although they may be less potent than established chemotherapeutics such as 5-fluorouracil.
  • Mechanism of Action : The anticancer effects are hypothesized to arise from the compound's ability to inhibit specific enzymes or receptors involved in cancer cell proliferation .

The biological activity of this compound is attributed to its interaction with biological targets:

  • Target Interaction : The compound likely binds to enzymes or receptors critical for various biological pathways.
  • Computational Studies : Molecular docking studies indicate that the compound can effectively interact with target proteins, potentially inhibiting their activity .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

StudyFocusFindings
Kiruthiga et al.Antimicrobial ActivityIdentified significant antimicrobial effects in related compounds .
Rajasekaran et al.Anticancer ActivityReported promising anticancer effects but noted lower potency compared to standard treatments .
Xia et al.Structure-Activity RelationshipHighlighted the importance of halogen substitutions in enhancing biological activity .

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